molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9

2-[(Benzenesulfonyl)methyl]benzoic acid

Cat. No.: B2371498
CAS No.: 300396-14-9
M. Wt: 276.31
InChI Key: AVZRMILCNUTXDS-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]benzoic acid is a benzoic acid derivative featuring a benzenesulfonylmethyl group at the ortho position of the aromatic ring.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMILCNUTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The alkylation step proceeds via an SN2 mechanism, where the sulfinate anion attacks the electrophilic methylene carbon adjacent to the bromine atom. Key parameters influencing yield include:

  • Solvent polarity : DMF (ε = 36.7) outperforms lower-polarity solvents like THF (ε = 7.5) due to enhanced ion dissociation
  • Reaction time : 12–24 hours required for complete conversion at 25°C
  • Molar ratios : A 1.2:1 excess of sodium benzenesulfinate relative to bromoester minimizes side reactions

Post-alkylation hydrolysis employs 2M NaOH at 80°C for 4 hours, achieving near-quantitative conversion to the carboxylic acid.

Greener Alternative Synthesis

Recent advancements have introduced environmentally benign protocols avoiding hazardous solvents and energy-intensive conditions. A modified approach replaces DMF with cyclopentyl methyl ether (CPME), a renewable solvent with comparable polarity (ε = 4.8) but lower toxicity.

Comparative Performance Metrics

Parameter Conventional Method Green Alternative
Solvent DMF CPME
Temperature 25°C 30°C
Reaction Time 24 hours 18 hours
Isolated Yield 78% 82%
E-Factor* 34.2 12.7

*Environmental factor calculated as mass ratio of waste to product

The green method demonstrates comparable efficiency while reducing environmental impact through solvent substitution and reduced purification steps.

Catalytic Approaches and Selectivity Control

Emerging strategies employ transition metal catalysts to enhance regioselectivity in complex matrices. While no direct reports exist for this compound, analogous systems using palladium/copper cocatalysts show promise in sulfonylation reactions.

Mechanistic Considerations

Palladium(0) complexes activate aryl halides through oxidative addition, forming intermediates susceptible to sulfinate coupling:

$$
\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Ar-Pd}^{II}\text{-X} \quad \text{(Oxidative Addition)}
$$
$$
\text{Ar-Pd}^{II}\text{-X} + \text{Ar'SO}2^- \rightarrow \text{Ar-SO}2\text{-Ar'} + \text{Pd}^0 + \text{X}^- \quad \text{(Reductive Elimination)}
$$

Adapting this methodology could enable room-temperature synthesis with improved functional group tolerance compared to classical SN2 pathways.

Process Intensification Techniques

Scale-up challenges necessitate innovative engineering solutions. Membrane-assisted reaction-separation systems demonstrate particular utility:

Continuous Flow Synthesis

Preliminary data from analogous sulfonamide syntheses show:

  • 3.2× faster reaction kinetics vs batch mode
  • 94% yield maintenance at 100 g scale
  • 60% reduction in solvent consumption

Implementing such systems for this compound could address industrial production bottlenecks.

Analytical Characterization Protocols

Rigorous quality control ensures batch consistency and regulatory compliance. Standard characterization includes:

Spectroscopic Fingerprinting

  • 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=7.6 Hz, 2H, Ar-H), 7.85–7.78 (m, 3H, Ar-H), 7.65 (t, J=7.2 Hz, 1H, Ar-H), 4.89 (s, 2H, CH2), 3.51 (s, 3H, COOCH3)
  • IR (KBr): ν 1695 cm⁻¹ (C=O), 1320 & 1150 cm⁻¹ (SO2 asym/sym)

Purity Assessment

HPLC analysis using a C18 column (MeCN/H2O 65:35, 1 mL/min) shows ≥98.5% purity for optimized batches.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Sulfonamides and sulfonyl esters.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Substituents

The nature of the sulfur-containing group significantly influences the compound’s electronic properties, solubility, and biological interactions.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
2-[(Benzenesulfonyl)methyl]benzoic acid -SO₂-C₆H₅-CH₂- C₁₄H₁₂O₄S 292.31 g/mol Hypothesized enzyme inhibition potential
2-[(Phenylsulfinyl)methyl]benzoic acid -SO-C₆H₅-CH₂- C₁₄H₁₂O₃S 260.31 g/mol Oxidized sulfinyl group; no bioactivity reported
2-[(Phenylthio)methyl]benzoic acid -S-C₆H₅-CH₂- C₁₄H₁₂O₂S 244.31 g/mol Thioether linkage; used in organic synthesis
5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid -SO₂-NH- (sulfonamide) C₁₄H₁₃NO₄S 291.32 g/mol Sulfonamide moiety; potential protease inhibition

Key Observations :

  • Sulfonamide analogs (e.g., 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid) exhibit competitive enzyme inhibition, suggesting that the sulfonylmethyl group in the target compound may similarly interact with catalytic sites .
Bioactivity and Cytotoxicity

Arylsulfonyl derivatives are frequently studied for antitumor and enzyme-modulating effects:

Compound Name Bioactivity Summary Reference
2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic acid Weak cytotoxicity (IC₅₀ > 50 µM) against HCT116, HT29, A549, and H1299 cancer lines
4-[(5-Arylidene-4-oxo-thiazolidinyl)methyl]benzoic acid derivatives Sub-µM IC₅₀ against LMWPTP; enhances insulin receptor phosphorylation
2-Acetylaminobenzoic acid methyl ester (Av7) Inhibits AGS, HepG2, and A549 cancer cells (IC₅₀ ~ 10–20 µM)

Key Observations :

  • In contrast, thiazolidinone-linked benzoic acids (e.g., ) demonstrated potent enzyme inhibition, highlighting the importance of auxiliary functional groups (e.g., heterocycles) in enhancing bioactivity.

Biological Activity

2-[(Benzenesulfonyl)methyl]benzoic acid, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a benzenesulfonyl group attached to a benzoic acid moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H13O3SC_{14}H_{13}O_3S. The key features of this compound include:

  • A benzenesulfonyl group that can enhance solubility and bioavailability.
  • A carboxylic acid functional group that may participate in various biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors, have shown promise in inhibiting tumor growth and metastasis. The sulfonamide moiety is often associated with high affinity for CAIX, suggesting that this compound may also interact with this target, potentially leading to anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes such as CAIX and COX, the compound may disrupt critical pathways involved in cancer progression and inflammation.
  • Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and survival, thereby exerting its biological effects.

Case Studies

  • Study on Antitumor Activity : A recent study explored the effects of sulfonamide derivatives on tumor cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential use as an anticancer agent .
  • Inflammation Model : In a model of acute inflammation, administration of sulfonamide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating their potential for therapeutic use in inflammatory diseases .

Data Tables

Activity Target Effect Reference
AnticancerCarbonic Anhydrase IXInhibition of tumor growth
Anti-inflammatoryCOX enzymesReduction in inflammation

Q & A

Q. Methodological Approach :

Structural Validation : Confirm compound integrity via LC-MS to rule out degradation .

Assay Optimization :

  • MIC Testing : Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) .
  • Control Compounds : Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole) to validate assay conditions .

SAR Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance activity) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1AJX for β-lactamase) to model binding to sulfonamide-recognizing enzymes .
  • MD Simulations : GROMACS for stability analysis (10 ns simulations, AMBER force field) to assess ligand-protein complex dynamics .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risk) .

Advanced: How can regioselectivity challenges in sulfonation be mitigated?

Q. Experimental Design :

  • Directing Groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to orient sulfonation .
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize transition states and improve para-selectivity .
  • Microwave Synthesis : Reduce reaction time (30 mins vs. 6 hours) and enhance yield via controlled dielectric heating .

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